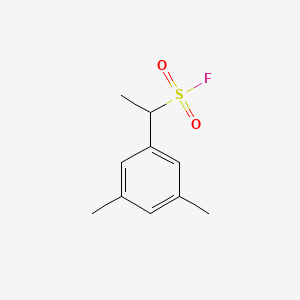

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride” is a chemical compound with the CAS Number 2171979-84-1 . It has a molecular weight of 216.28 and its IUPAC name is 1-(3,5-dimethylphenyl)ethane-1-sulfonyl fluoride .

Molecular Structure Analysis

The InChI code for “1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride” is 1S/C10H13FO2S/c1-7-4-8(2)6-10(5-7)9(3)14(11,12)13/h4-6,9H,1-3H3 .Scientific Research Applications

Deoxofluorination and Fluorination Agents

One significant application of sulfonyl fluoride derivatives is in the synthesis and reactivity of substituted phenylsulfur trifluorides. These compounds, particularly 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, have shown high stability and superior utility as deoxofluorinating agents. They exhibit high yields in the fluorination of alcohols, aldehydes, and ketones, among other functionalities. This makes them valuable in the preparation of fluorinated compounds, which are of interest in drug discovery and material science due to the unique properties imparted by fluorine atoms (Umemoto et al., 2010).

Fluoride Ion Sensors

Derivatives of sulfonyl fluorides have been utilized in the development of selective fluorescent and colorimetric sensors for fluoride ions. These sensors are capable of highly selective and sensitive detection of fluoride ions in various environments, demonstrating significant potential for applications in environmental monitoring and analysis (Wu et al., 2016).

Organic Semiconductor Sensors

Sulfonyl fluoride-based compounds have also been explored for their utility in organic semiconductor sensors, showing exceptional specificity toward fluoride ions. This highlights their potential in developing probes for specific detection of anions, which could have implications for environmental sensing and diagnostic applications (Aboubakr et al., 2013).

Synthesis of Sulfonyl Fluorides

Research into efficient synthetic methods for accessing sulfonyl fluorides is of great interest due to their application in sulfur(VI) fluoride exchange-based "click chemistry." A novel, environmentally benign electrochemical approach for preparing sulfonyl fluorides from thiols or disulfides and potassium fluoride has been reported. This method showcases the broad substrate scope and mild reaction conditions, underlining the versatility of sulfonyl fluorides in chemical synthesis (Laudadio et al., 2019).

Advanced Materials

Sulfonyl fluoride derivatives play a role in the synthesis of advanced materials. For example, new polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group have been developed, showcasing high glass transition temperatures and potential for use in high-performance polymer applications. These materials benefit from the introduction of sulfonyl fluoride groups, offering enhanced thermal stability and material properties (Liaw et al., 2002).

Safety And Hazards

The safety information for “1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride” includes the following hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

1-(3,5-dimethylphenyl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2S/c1-7-4-8(2)6-10(5-7)9(3)14(11,12)13/h4-6,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQZFEAXCMAZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)S(=O)(=O)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

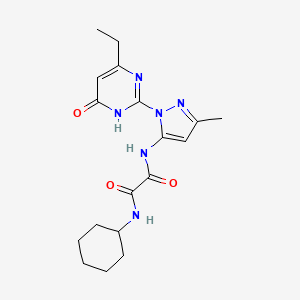

![2-Methyl-3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2836944.png)

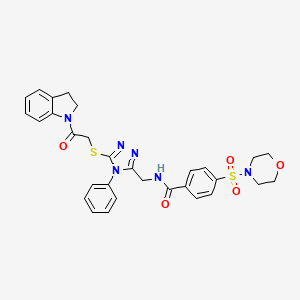

![N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2836952.png)

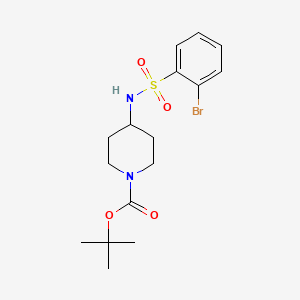

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)

![N-cyclododecyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2836961.png)